4-Iodonaphthalene-1-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

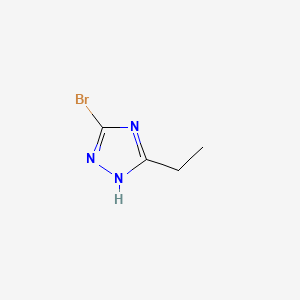

4-Iodonaphthalene-1-carbonitrile is a chemical compound used for experimental and research purposes . It is often used in laboratory settings .

Synthesis Analysis

A high-yielding three-step synthesis of 8-halonaphthalene-1-carbonitriles has been achieved by ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides as the key step . Naphthalene-1,8-dicarbonitrile has also been synthesized from 8-bromonaphthalene-1-carbonitrile via palladium-catalyzed cyanation of the aryl bromide .Molecular Structure Analysis

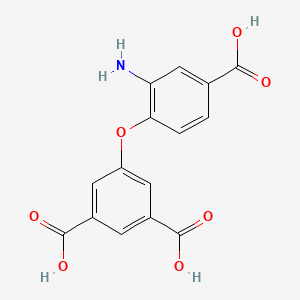

The molecular formula of 4-Iodonaphthalene-1-carbonitrile is C11H6IN . The molecular weight is 279.08 g/mol .Chemical Reactions Analysis

4-Iodonaphthalene-1-carbonitrile undergoes Pd catalyzed cross-coupling reaction (Stille reaction) with 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine to afford 2,4-dimethoxy-6-(naphthalen-1-yl)pyrimidine .Wissenschaftliche Forschungsanwendungen

Photopolymerization and 3D Printing

4-Iodonaphthalene-1-carbonitrile derivatives have been investigated for their roles in photopolymerization processes. These compounds act as photosensitizers for iodonium salts, facilitating cationic photopolymerization of epoxides and vinyl ethers, free-radical photopolymerization of acrylates, and thiol-ene photopolymerization processes. This versatility is crucial for developing new photoinitiating systems for 3D printing, offering improved polymerization profiles under low light intensity UV and visible LEDs. Such advancements are promising for the fabrication of 3D structures through photopolymerization-based additive manufacturing, demonstrating high resolution and speed in vat photopolymerization processes (Hola et al., 2020).

Organic Synthesis and Coupling Reagents

Research has shown the utility of 4-Iodonaphthalene-1-carbonitrile derivatives in organic synthesis, particularly in iodobenzannulation reactions of yne-allenones. This process leads to the formation of 4-iodonaphthalen-1-ols, which serve as reliable coupling reagents for subsequent chemical transformations. Such methodologies enable the synthesis of complex organic molecules, including naphthols and their derivatives, with applications in materials science and pharmaceutical chemistry (Li et al., 2018).

Novel Synthesis Routes

A metal-free protocol has been developed for the regioselective synthesis of substituted naphthalenes, utilizing 4-Iodonaphthalene-1-carbonitrile. This approach allows for the formation of 1-iodonaphthalene derivatives under room temperature conditions, showcasing an efficient pathway for the creation of naphthyl ketone derivatives and highlighting the compound's role in facilitating new synthetic routes (Barluenga et al., 2003).

Photophysics and Photodissociation Dynamics

The photophysics and photodissociation dynamics of 1-iodonaphthalene, closely related to 4-Iodonaphthalene-1-carbonitrile, have been explored to understand the ultrafast relaxation and dissociation channels of such compounds. These studies provide insights into the electronic structure and behavior of iodonaphthalenes under various conditions, contributing to the broader knowledge of photochemical processes in aromatic compounds (Montero et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, 1-Iodonaphthalene, indicates that it is flammable and suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and not to ingest . If swallowed, immediate medical assistance is advised .

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

140456-96-8 |

|---|---|

Produktname |

4-Iodonaphthalene-1-carbonitrile |

Molekularformel |

C11H6IN |

Molekulargewicht |

279.08 |

IUPAC-Name |

4-iodonaphthalene-1-carbonitrile |

InChI |

InChI=1S/C11H6IN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H |

InChI-Schlüssel |

RMUURFZKCLOPQH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2I)C#N |

Synonyme |

4-Iodonaphthalene-1-carbonitrile |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B595738.png)

![4-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B595747.png)

![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B595755.png)